For-Met-Val-OH
CAS No.: 29790-45-2
Cat. No.: VC3703828
Molecular Formula: C11H20N2O4S
Molecular Weight: 276.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29790-45-2 |
---|---|
Molecular Formula | C11H20N2O4S |
Molecular Weight | 276.35 g/mol |
IUPAC Name | 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17) |
Standard InChI Key | DWZMYBRYTYGZDG-UHFFFAOYSA-N |
SMILES | CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O |
Introduction
Chemical Structure and Composition
For-Met-Val-OH is a dipeptide consisting of a formylated methionine residue linked via a peptide bond to valine, with a free carboxylic acid at the C-terminus. The N-terminal formyl group is a defining characteristic that influences the compound's biochemical properties and functional role.
Molecular Structure
The chemical structure of For-Met-Val-OH can be characterized as follows:
Structural Component | Description |
---|---|
N-terminus | Modified with formyl group (H-CO-) |
First amino acid | L-Methionine |
Second amino acid | L-Valine |
C-terminus | Free carboxylic acid (-COOH) |
Peptide bonds | Standard amide linkage between amino acids |
Physical Properties
Based on similar N-formylated amino acids and peptides, For-Met-Val-OH would likely exhibit the following physical properties:
Biological Significance of N-Formylated Peptides
Differential Effects on Protein Synthesis
Studies using MTFMT knockout models have demonstrated that the absence of N-formylation:
Effect | Observation | Significance |
---|---|---|
Protein Synthesis | Still occurs but at reduced efficiency | N-formylation enhances but is not essential for translation |
Impact on Complexes | Marked reduction in OXPHOS complexes I and IV | Critical for respiratory chain assembly |
Supercomplex Formation | Impaired formation of CI-CIII2-CIV supercomplexes | Important for mitochondrial respiration efficiency |
Metabolic Adaptation | Increased glycolysis observed in MTFMT-deficient cells | Compensatory mechanism for reduced OXPHOS |
These findings suggest that dipeptides containing N-formylmethionine, such as For-Met-Val-OH, could play important roles in studies examining translation initiation and protein assembly mechanisms .
Research Applications and Synthesis
Applications in Structural Biology
For-Met-Val-OH and similar formylated peptides have significant value as research tools for studying ribosomal function and protein synthesis. The development of hydrolysis-resistant RNA-peptide conjugates that mimic peptidyl-tRNAs has been particularly important for structural studies of the ribosome .
Recent research has established methods for synthesizing N-formylmethionylated peptides that overcome previous limitations where the formyl group was easily cleaved during deprotection steps in solid-phase synthesis .
Synthetic Approaches
Creating compounds like For-Met-Val-OH presents specific challenges due to the lability of the formyl group under basic conditions typically used in peptide synthesis. Recent advances have developed methods to address this challenge:
Synthetic Approach | Key Features | Advantages |
---|---|---|
Post-deprotection formylation | Coupling activated N-formyl methionine to fully deprotected peptides | Preserves formyl group integrity |
Solid-phase synthesis | Chemical synthesis allowing flexibility in both peptide and RNA sequences | Permits creation of various peptide combinations |
Verification methods | FT-ICR mass spectrometry sequence analysis | Confirms structural integrity and chemoselectivity |
These synthetic approaches have facilitated high-resolution structural studies of ribosomes in complex with N-formylmethionylated peptides, achieving resolutions as fine as 2.60 Å .
Comparative Analysis with Related Compounds
For-Met-Val-OH shares structural similarities with other N-formylated amino acids and peptides. By examining the properties of related compounds, we can infer additional characteristics of For-Met-Val-OH.
Comparison with For-Val-OH
Biochemical Relevance Comparison
N-formylated peptides have distinct biochemical properties related to their role in translation:
Feature | Significance in Translation |
---|---|
N-terminal formyl group | Recognition signal for initiation factors |
Methionine component | First amino acid incorporated in protein synthesis |
Peptide bond | Demonstrates the initial steps of peptide chain elongation |
Valine residue | Represents early chain elongation in protein synthesis models |
Implications in Pathological Conditions
Connection to Mitochondrial Disorders
Mutations in the MTFMT gene, which is responsible for N-formylation of Met-tRNA Met in mitochondria, have been linked to Leigh syndrome, a severe neurometabolic disorder. This highlights the critical importance of proper formylation mechanisms in human health .
Research has shown that the absence of N-formylation impacts:
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The assembly and stability of oxidative phosphorylation (OXPHOS) complexes
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The formation of supercomplexes essential for efficient respiration
-
Cellular bioenergetics, with compensatory increases in glycolysis
These observations underscore the potential value of compounds like For-Met-Val-OH in research models investigating mitochondrial translation defects and potential therapeutic approaches .
Future Research Directions
Research Area | Potential Application |
---|---|
Antimicrobial Development | Targeting bacterial translation initiation |
Mitochondrial Disease Therapies | Addressing defects in N-formylation pathways |
Structural Biology | Understanding ribosomal function and drug targeting |
Biochemical Tools | Developing peptidyl-tRNA mimics for translation studies |
Analytical Challenges and Opportunities
The ongoing development of improved methods for synthesizing and analyzing N-formylated peptides like For-Met-Val-OH presents both challenges and opportunities:
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Need for chemoselectivity in formylation reactions
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Techniques for maintaining formyl group stability
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Methods for high-resolution structural analysis of peptide-ribosome complexes
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Approaches for studying the dynamics of translation initiation
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